molecular formula C13H12OS B8327666 2-Phenylthiomethylphenol

2-Phenylthiomethylphenol

Cat. No.: B8327666
M. Wt: 216.30 g/mol
InChI Key: ZCXPUQBKCXGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiomethylphenol is a chemical reagent of significant interest in organic synthesis, particularly known for its role in the formation of ortho -alkylated phenol derivatives. It is efficiently prepared from phenol via a [2,3]sigmatropic rearrangement reaction, a method known to yield this compound in good yields . This synthetic pathway highlights the compound's utility in constructing complex molecular architectures, serving as a versatile building block for researchers developing novel synthetic methodologies. Its structure, featuring both phenolic and phenylthiomethyl functionalities, makes it a valuable intermediate for exploring new reactions and synthesizing specialized compounds for advanced material science and pharmaceutical research. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C13H12OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,14H,10H2

InChI Key

ZCXPUQBKCXGWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenylphenol (o-Phenylphenol)
  • Molecular Formula : C₁₂H₁₀O
  • Functional Groups : Biphenyl core with a hydroxyl group at the ortho position.
  • Key Properties: Widely used as a fungicide and preservative in agriculture and cosmetics due to its antimicrobial activity . Higher polarity compared to 2-Phenylthiomethylphenol (due to -OH vs. -S-C₆H₅), leading to better water solubility. Limited electronic applications, unlike sulfur-containing analogs.
2-Phenylthiophene
  • Molecular Formula : C₁₀H₈S
  • Functional Groups : Thiophene (aromatic sulfur heterocycle) linked to a phenyl group.
  • Key Properties: Used in organic electronics (e.g., conductive polymers) due to sulfur’s electron-rich nature . Lacks a hydroxyl group, making it less reactive in hydrogen-bonding interactions compared to 2-Phenylthiomethylphenol. Serves as a precursor in pharmaceutical synthesis.
2-((Dimethylamino)methyl)phenol
  • Molecular Formula: C₉H₁₃NO
  • Functional Groups: Phenol with a dimethylaminomethyl (-CH₂-N(CH₃)₂) substituent.
  • Key Properties: The amino group enhances basicity and metal-chelating ability, unlike the non-basic thioether in 2-Phenylthiomethylphenol . Applications in coordination chemistry and catalysis.
2-(2-Thienyl)ethanol
  • Molecular Formula : C₆H₈OS
  • Functional Groups: Ethanol linked to a thiophene ring.
  • Key Properties :
    • Combines alcohol (-OH) and sulfur functionalities, offering dual reactivity.
    • Used as a pharmaceutical intermediate, highlighting the versatility of sulfur-alcohol hybrids .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Functional Groups Key Applications
2-Phenylthiomethylphenol C₁₃H₁₂OS (hypo.) Phenol, phenylthioether Antioxidants, drug design
2-Phenylphenol C₁₂H₁₀O Biphenyl, hydroxyl Preservatives, fungicides
2-Phenylthiophene C₁₀H₈S Thiophene, phenyl Organic electronics
2-(2-Thienyl)ethanol C₆H₈OS Thiophene, alcohol Pharmaceutical synthesis

Key Observations :

  • Reactivity : Sulfur’s lower electronegativity vs. oxygen reduces hydrogen-bonding capacity but improves stability against oxidation.
  • Electronic Effects: Thiophene derivatives (e.g., 2-Phenylthiophene) exhibit π-conjugation useful in semiconductors, whereas phenolic thioethers may serve as redox-active agents.

Q & A

Basic Research Questions

Q. What synthesis routes are recommended for 2-Phenylthiomethylphenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis strategies for thiophenolic derivatives often involve nucleophilic substitution or coupling reactions. For example, thioether formation via reaction of phenol derivatives with alkyl/aryl thiols under basic conditions (e.g., NaOH) is a common approach. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (40–80°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure completion .
  • Key Parameters : Yield improvements may require iterative testing of catalysts (e.g., phase-transfer catalysts) or inert atmospheres to prevent oxidation of sulfur-containing intermediates.

Q. Which analytical techniques are critical for characterizing 2-Phenylthiomethylphenol’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the phenolic -OH and thiomethyl (-SCH2-) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography (GC) or HPLC quantifies purity. For crystallinity analysis, X-ray diffraction (XRD) can resolve stereochemical details. Residual solvents or byproducts are detected via gas chromatography-mass spectrometry (GC-MS) .
  • Data Interpretation : Compare spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities in peak assignments.

Q. How should researchers design in vitro studies to evaluate systemic effects of 2-Phenylthiomethylphenol?

  • Methodological Answer : Follow inclusion criteria for toxicological studies (Table C-1, ):

  • Exposure Routes : Prioritize oral or dermal routes if the compound is intended for environmental or pharmacological applications.
  • Health Outcomes : Assess respiratory, hepatic, and renal endpoints using cell lines (e.g., HepG2 for hepatotoxicity) or primary cultures. Dose-response curves should span sub-toxic to LC50 ranges, with controls for solvent effects (e.g., DMSO) .
    • Validation : Use standardized assays (e.g., MTT for cytotoxicity, ROS detection kits for oxidative stress) and replicate experiments across independent labs to minimize variability.

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo models for 2-Phenylthiomethylphenol be resolved?

  • Methodological Answer : Contradictions often arise from metabolic differences (e.g., hepatic enzyme activity in vivo vs. static cell cultures). Address this by:

  • Integrated Testing : Combine physiologically based pharmacokinetic (PBPK) modeling with in vitro-in vivo extrapolation (IVIVE) to predict bioaccumulation.
  • Multi-Omics Analysis : Use transcriptomics/proteomics to identify pathways affected in both models, highlighting conserved mechanisms vs. model-specific artifacts .
    • Case Study : If in vitro data show low cytotoxicity but in vivo studies indicate hepatotoxicity, investigate metabolite formation (e.g., sulfoxidation) using liver microsomes or S9 fractions .

Q. What computational approaches predict the interaction mechanisms of 2-Phenylthiomethylphenol with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to proteins (e.g., cytochrome P450 enzymes). Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions at the thiomethyl group. For nucleic acid interactions, molecular dynamics (MD) simulations track conformational changes in DNA/RNA upon ligand binding .
  • Validation : Cross-validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally.

Q. How can reproducibility be ensured in interdisciplinary studies of 2-Phenylthiomethylphenol’s synthetic and analytical protocols?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Documentation : Publish detailed synthetic protocols (e.g., reaction times, purification steps) in open-access repositories like Zenodo.
  • Standardization : Use IUPAC nomenclature and PubChem identifiers (e.g., CID for 2-Phenylthiomethylphenol) to avoid ambiguity .
    • Collaborative Frameworks : Share raw spectral data (NMR, MS) via platforms like NMReDATA, enabling peer validation of structural assignments .

Data Contradiction and Resolution Framework

Contradiction Type Resolution Strategy Example Reference
In vitro vs. in vivo toxicityIVIVE + metabolite profilingIdentify bioactive metabolites using LC-MS/MS
Discrepant spectral dataComputational validation (DFT vs. experimental NMR)Reconcile peak shifts via Gaussian simulations
Variable synthetic yieldsDoE (Design of Experiments) optimizationTest catalyst concentrations via response surface methodology

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